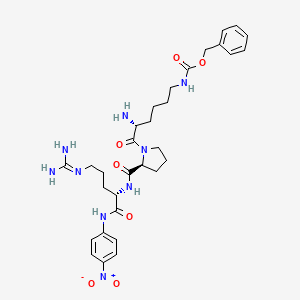

D-Lys(Z)-Pro-Arg-pNA

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHUQKVJEWMJES-ZNZIZOMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Specificity of D-Lys(Z)-Pro-Arg-pNA for Activated Protein C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of D-Lys(Z)-Pro-Arg-pNA, a chromogenic peptide substrate, for activated protein C (APC). This document consolidates key quantitative data, details experimental protocols for the enzymatic assay of APC, and illustrates the relevant biological pathways.

Introduction to Activated Protein C and its Chromogenic Substrate

Activated protein C is a crucial serine protease in the regulation of blood coagulation, exhibiting both anticoagulant and cytoprotective functions.[1] The precise measurement of its enzymatic activity is paramount in various research and clinical contexts. This compound, also known by commercial names such as S-2366 and Chromozym PCA, is a synthetic chromogenic substrate designed for the quantitative determination of APC activity.[2][3] The substrate consists of a short peptide sequence that mimics the natural cleavage site for APC, linked to a chromophore, p-nitroaniline (pNA).[4] Enzymatic cleavage of the substrate by APC releases the pNA group, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm.[2][5]

Quantitative Analysis of Substrate Specificity

The interaction between APC and this compound can be characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide a quantitative measure of the substrate's affinity for the enzyme and the efficiency of the enzymatic reaction.

| Enzyme Source | Buffer Conditions | Temperature | Km (mol/L) | kcat (s⁻¹) |

| RVV activated bovine Protein C | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4 mmol/L CaCl₂ | 37°C | 2 x 10⁻⁴ | 80 |

| Thrombin-thrombomodulin complex activated human Protein C | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂ | 25°C | 8 x 10⁻⁴ | 160 |

Table 1: Kinetic Parameters of Activated Protein C with this compound. [5]

While this compound is a recommended substrate for APC, it is also cleaved by other serine proteases. Therefore, assay conditions must be carefully controlled to ensure specificity for APC.[5]

| Enzyme | Relative Reactivity (%) |

| Activated Protein C (APC) | 100 |

| Factor Xa (FXa) | 7 |

| Plasmin | 85 |

| Kallikrein | 150 |

| Thrombin | 125 |

Table 2: Relative Reactivities of Various Serine Proteases with this compound. [5]

Experimental Protocols

Preparation of Reagents

-

Tris Buffer: Prepare a 0.05 M Tris buffer solution containing 0.26 M CsCl and 0.004 M CaCl₂. Adjust the pH to 8.30.[5]

-

Substrate Solution: Reconstitute lyophilized this compound with distilled water to a concentration of 2-3 mmol/L.[5] For example, 5 mg of the substrate can be dissolved in 5 mL of distilled water for a 5 mg/mL concentration.[5] The reconstituted substrate is stable for up to 3 months when stored at 2-8°C.[5]

-

Activated Protein C: Prepare serial dilutions of human APC in a suitable buffer, such as Tris-buffered saline with albumin (TBSA).[5]

-

Stopping Reagent: A 2% citric acid solution can be used to stop the enzymatic reaction.[5]

APC Amidolytic Activity Assay Protocol

This protocol is adapted for a 96-well microplate format.

-

Pre-warm the Tris buffer and microplate to 37°C.

-

Pipette 400 µL of the pre-warmed Tris buffer into each well.

-

Add 100 µL of the human APC dilutions or the plasma sample to the corresponding wells.

-

Mix and incubate the plate for 1 minute at 37°C.[5]

-

Initiate the reaction by adding 100 µL of the this compound substrate solution to each well.

-

Incubate the plate for 5 minutes at 37°C.[5]

-

Stop the reaction by adding 300 µL of 2% citric acid to each well.[5]

-

Read the absorbance at 405 nm using a microplate reader against a sample blank.[5]

Signaling Pathways and Experimental Workflow

Activated Protein C Signaling Pathway

The activation of Protein C and its subsequent anticoagulant and cytoprotective signaling are complex processes initiated by the thrombin-thrombomodulin complex on the endothelial cell surface.

Caption: Activation of Protein C and its downstream anticoagulant and cytoprotective effects.

Experimental Workflow for APC Activity Measurement

The following diagram outlines the key steps in the chromogenic assay for determining APC activity.

Caption: Workflow for the chromogenic assay of Activated Protein C activity.

Conclusion

This compound is a highly effective chromogenic substrate for the kinetic measurement of activated protein C activity. Its use in a well-defined experimental setup, as detailed in this guide, allows for the reliable quantification of APC. Understanding the substrate's specificity and potential cross-reactivity is essential for accurate data interpretation. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of hematology, drug discovery, and diagnostics.

References

The Core Principle of Chromozym PCa: A Technical Guide to Chromogenic uPA Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and methodologies of chromogenic assays utilizing substrates like Chromozym PCa for the determination of urokinase-type plasminogen activator (uPA) activity. A serine protease, uPA is a critical biomarker implicated in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor metastasis.[1] Elevated uPA levels are often correlated with a poor prognosis in several cancers, making its accurate quantification essential for research and clinical development.[2]

Chromogenic assays offer a sensitive and quantitative method to measure uPA activity in a variety of biological samples, such as plasma, serum, and cell culture supernatants.[1] The fundamental principle of these assays lies in the enzymatic cleavage of a specific synthetic substrate by uPA, which releases a chromophore, most commonly para-nitroaniline (pNA). The resultant color change, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of uPA in the sample.[2][3]

There are two primary approaches for the chromogenic determination of uPA activity: a direct assay and an indirect, or coupled, assay.

Direct Chromogenic uPA Assay Principle

In the direct assay, a chromogenic substrate that is highly specific for uPA is employed. The active uPA in the sample directly cleaves this substrate, leading to the release of pNA. This method provides a direct measurement of uPA's amidolytic activity.

Signaling Pathway: Direct uPA Assay

Caption: Enzymatic cascade of the direct chromogenic uPA assay.

Indirect Chromogenic uPA Assay Principle

The indirect assay measures uPA activity through a coupled enzymatic reaction. In this setup, uPA first activates its natural zymogen substrate, plasminogen, converting it to the active serine protease, plasmin. The newly generated plasmin then cleaves a highly specific plasmin chromogenic substrate, releasing pNA. The rate of pNA formation is proportional to the amount of plasmin generated, which is, in turn, directly proportional to the uPA activity in the sample.

Signaling Pathway: Indirect uPA Assay

Caption: Coupled enzymatic reactions in the indirect chromogenic uPA assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for commercially available chromogenic uPA activity assay kits.

| Parameter | Direct Assay | Indirect Assay | Reference |

| Sensitivity | Not explicitly stated | 0.0051 U/mL | |

| Linear Range | 0.05 - 50 units of uPA activity | Not explicitly stated | [1] |

| Wavelength | 405 nm | 405 nm | [2] |

| Incubation Temperature | 37°C | 37°C | [2] |

| Sample Type | Recommended Preparation (Direct Assay) | Recommended Preparation (Indirect Assay) | Reference |

| Plasma | Collect with 0.1 M sodium citrate, centrifuge at 2,000 x g for 10 min. | Collect with 0.1 M sodium citrate, centrifuge at 3,000 x g for 10 min. | [2] |

| Serum | Collect in a serum separator tube. | Collect in a serum separator tube. | [2] |

| Cell Culture Supernatants | Centrifuge at 1500 rpm for 10 min at 4°C to remove debris. | Centrifuge at 1500 rpm for 10 min at 4°C to remove debris. | [2] |

Experimental Protocols

Detailed methodologies for performing direct and indirect chromogenic uPA assays are provided below. These are generalized protocols based on commercially available kits and should be adapted as per the specific manufacturer's instructions.

Direct uPA Chromogenic Assay Protocol

This protocol outlines the necessary steps for determining uPA activity via a direct assay.

Caption: Step-by-step workflow for a direct chromogenic uPA assay.

Methodology:

-

Reagent Preparation: Prepare all reagents, samples, and standards as per the kit instructions. Bring all components to room temperature before use. The uPA substrate is typically lyophilized and needs to be reconstituted with reagent-grade water.[2]

-

Assay Plate Preparation: Add 50 µL of Assay Diluent to each well of a 96-well microplate.[2]

-

Sample/Standard Addition: Add 30 µL of the uPA standard or sample to the appropriate wells.[2]

-

Substrate Addition: Add 30 µL of the reconstituted uPA Substrate to each well to initiate the reaction. Gently tap the plate to ensure thorough mixing.[2]

-

Initial Reading: Immediately read the absorbance at 405 nm to obtain a zero-minute background reading.[2]

-

Incubation: Cover the plate with a sealing tape and incubate at 37°C in a humid incubator to prevent evaporation.[2]

-

Kinetic Reading: Read the absorbance at 405 nm at multiple time points. For high uPA activity, readings every 3 minutes for 15 minutes may be sufficient. For low activity, readings every 30 minutes for up to 2 hours may be necessary.[2]

-

Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each sample and standard. Plot a standard curve of ΔA/min versus the concentration of the uPA standards. Determine the uPA activity in the samples from the standard curve.

Indirect uPA Chromogenic Assay Protocol

This protocol details the steps for the coupled-reaction indirect assay.

References

Technical Guide: Measurement of Plasma Kallikrein Activity Using a Chromogenic Substrate

Disclaimer: While the prompt specified "Spectrozyme PCa," literature primarily indicates that Spectrozyme® PCa is a chromogenic substrate for Activated Protein C (APC), with the chemical structure H-D-Lys(γ-Cbo)-Pro-Arg-pNA. The established and widely published chromogenic substrate for measuring plasma kallikrein (PKa) activity is S-2302, with the chemical structure H-D-Pro-Phe-Arg-pNA. This guide will therefore focus on the use of S-2302 or equivalent substrates for the accurate determination of plasma kallikrein activity.

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), contributing to inflammation, blood pressure regulation, and coagulation. Dysregulation of PKa activity is implicated in various pathological conditions, including hereditary angioedema (HAE).[1][2] This technical guide provides a comprehensive overview of the principles and methodologies for measuring PKa activity in plasma samples using a chromogenic substrate assay, intended for researchers, scientists, and professionals in drug development.

Principle of the Assay

The measurement of plasma kallikrein activity is based on the enzymatic cleavage of a synthetic chromogenic substrate by active PKa. The substrate, H-D-Pro-Phe-Arg-p-nitroaniline (pNA), mimics the natural substrate of PKa. When cleaved by PKa, it releases the chromophore p-nitroaniline (pNA).[3][4][5] The rate of pNA release is directly proportional to the PKa activity in the sample and can be quantified by measuring the change in absorbance at 405 nm.[3][4][5]

The enzymatic reaction can be summarized as follows:

H-D-Pro-Phe-Arg-pNA + H₂O ---(Plasma Kallikrein)---> H-D-Pro-Phe-Arg-OH + pNA

Signaling Pathway and Experimental Workflow

Kallikrein-Kinin System Activation

The following diagram illustrates the activation of the kallikrein-kinin system, leading to the generation of active plasma kallikrein.

Caption: Activation cascade of the Kallikrein-Kinin System.

Experimental Workflow for PKa Activity Measurement

The general workflow for the chromogenic assay is depicted below.

Caption: General workflow for measuring plasma kallikrein activity.

Experimental Protocols

Specimen Collection and Handling

Proper sample collection and handling are critical to avoid artefactual activation of the KKS.

-

Anticoagulant: Blood should be collected in tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[4][5][6]

-

Collection Technique: Use a clean venipuncture technique. To minimize contamination with tissue factors, the first tube of blood drawn should be discarded.[6]

-

Processing: Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C within one hour of collection.[3][4][5]

-

Storage: Plasma should be processed immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6] When thawing, bring the sample to 37°C and use it as soon as possible.[4][5]

Reagents and Materials

| Reagent/Material | Specifications |

| Chromogenic Substrate | H-D-Pro-Phe-Arg-pNA (e.g., S-2302) |

| Tris Buffer | 50 mM Tris, pH 7.8 |

| Stop Solution | 20% Acetic Acid or 2% Citric Acid |

| Purified Human Plasma Kallikrein | For standard curve (optional) |

| Normal Human Plasma | For control and standard curve |

| Microplate Reader | Capable of reading absorbance at 405 nm |

| 96-well Microplate | |

| Incubator | Set to 37°C |

Assay Procedure (Acid-Stopped Method)

This protocol is adapted for a 96-well plate format.

-

Sample Preparation: Dilute test plasma and controls in Tris buffer. A typical dilution is 1:10.

-

Assay Plate Preparation:

-

Add 50 µL of diluted plasma samples, standards, and blanks to respective wells.

-

For the blank, add 50 µL of Tris buffer.

-

-

Pre-incubation: Pre-warm the plate at 37°C for 3-5 minutes.

-

Reaction Initiation: Add 50 µL of pre-warmed chromogenic substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10 minutes). The incubation time may need optimization.

-

Reaction Termination: Stop the reaction by adding 50 µL of stop solution (e.g., 20% acetic acid).

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader. The color is stable for at least 4 hours.[4][5]

Data Presentation and Analysis

Standard Curve

If absolute quantification is required, a standard curve can be generated using purified plasma kallikrein of known activity.

| Standard Concentration (µkat/L) | Absorbance at 405 nm (Corrected) |

| 0 | 0.000 |

| 20 | Value |

| 40 | Value |

| 60 | Value |

| 80 | Value |

| 100 | Value |

Calculation of PKa Activity

The PKa activity in the sample is calculated from the standard curve. Alternatively, for relative activity, the results can be expressed as the change in absorbance per minute (ΔA/min).

Plasma Kallikrein-like activity in enzyme activity units (µkat/L): (Asample - Ablank) x Dilution Factor x K

Where K is a factor derived from the standard curve or the molar extinction coefficient of pNA.

Representative Data

The following table shows representative PKa activity in healthy controls and HAE patients.

| Sample Group | N | Mean PKa Activity (Vmax) | 95th Percentile |

| Healthy Controls | 57 | Value | 3.18 |

| HAE Type I/II | 25 | Value | Value |

| HAE-nC1INH | 2 | Value | Value |

| Data adapted from KalVista Pharmaceuticals presentation on a specific PKa assay.[2] |

Assay Validation and Specificity

The specificity of the assay for plasma kallikrein can be enhanced by running parallel reactions in the presence of a specific PKa inhibitor.[2] The PKa-specific activity is then determined by subtracting the inhibitor-resistant amidolytic activity from the total activity measured.

The substrate S-2302 may also be cleaved by other plasma proteases such as plasmin. To assess the contribution of plasmin, a parallel assay can be run with a plasmin-specific substrate like S-2251.[5]

Conclusion

The chromogenic assay using a substrate like S-2302 provides a robust and reproducible method for quantifying plasma kallikrein activity. Careful attention to sample handling and assay optimization is crucial for obtaining accurate and meaningful data. This assay is a valuable tool for both basic research into the kallikrein-kinin system and the development of novel therapeutics targeting plasma kallikrein.

References

- 1. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 2. kalvista.com [kalvista.com]

- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. coachrom.com [coachrom.com]

- 5. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]

A Technical Guide to H-D-Lys(Cbo)-Pro-Arg-pNA: A Chromogenic Substrate for Activated Protein C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental applications, and relevant biological pathways associated with the chromogenic substrate H-D-Lys(Cbo)-Pro-Arg-pNA. This peptide is a valuable tool for the quantitative determination of activated protein C (APC) activity, a serine protease with critical roles in coagulation and inflammation.

Core Chemical and Physical Properties

H-D-Lys(Cbo)-Pro-Arg-pNA, also known as Chromozym PCA, is a synthetic oligopeptide designed to be a specific substrate for activated protein C.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Full Chemical Name | H-D-Lys(Carbobenzoxy)-Pro-Arg-p-nitroanilide | [2] |

| Molecular Formula | C₃₁H₄₃N₉O₇ | [3] |

| Molecular Weight | 653.74 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| Solubility | Soluble in DMSO and water (up to 4 mM).[3][4] | [3][4] |

| Storage | Store at 2-8°C for short-term and -20°C for long-term storage, protected from moisture and light.[3][4] | [3][4] |

| Stability | Stable for several weeks at ambient temperature during shipping. Reconstituted solutions have prolonged stability (> 3 months).[2][3] | [2][3] |

Mechanism of Action and Kinetic Parameters

H-D-Lys(Cbo)-Pro-Arg-pNA serves as a chromogenic substrate for activated protein C. The enzymatic reaction involves the cleavage of the peptide bond between arginine (Arg) and p-nitroaniline (pNA) by APC. This cleavage releases the yellow chromophore, p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.

| Kinetic Parameter | Value | Enzyme Source | Reference |

| Kм | 0.303 mM | Activated Protein C | [2][5] |

| Vmax | 25.0 µmol/ml Protein C/min | Activated Protein C | [4][5] |

Experimental Protocol: Chromogenic Assay for Activated Protein C

This protocol provides a general framework for the determination of APC activity in plasma samples. Reagent concentrations and incubation times may require optimization depending on the specific experimental conditions and equipment.

Materials:

-

H-D-Lys(Cbo)-Pro-Arg-pNA substrate solution (e.g., 4 mM in sterile water)

-

Protein C activator (e.g., Protac®, from Agkistrodon contortrix venom)

-

Tris-imidazole buffer (50 mM, pH 8.4) containing 150 mM NaCl

-

Citrated plasma sample

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.

-

Activation of Protein C:

-

In a microplate well, mix 50 µL of citrated plasma with 100 µL of Protein C activator (e.g., 0.5 units/mL).

-

Incubate the mixture for 5 minutes at 37°C to allow for the activation of protein C to APC.

-

-

Substrate Addition and Measurement:

-

Add 1.650 mL of pre-warmed buffer to the well.

-

Initiate the reaction by adding 200 µL of the H-D-Lys(Cbo)-Pro-Arg-pNA substrate solution.

-

Immediately measure the change in absorbance at 405 nm over time (kinetic measurement) using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of change in absorbance (ΔOD/min).

-

The APC activity in the sample is proportional to this rate and can be quantified by comparison to a standard curve prepared with known concentrations of purified APC.

-

Activated Protein C Signaling Pathways

While H-D-Lys(Cbo)-Pro-Arg-pNA is a tool to measure APC's enzymatic activity, understanding the biological roles of APC is crucial for researchers in this field. Activated protein C is not only an anticoagulant but also a potent signaling molecule with cytoprotective and anti-inflammatory effects.[6] These signaling activities are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).

Upon binding to EPCR on the endothelial cell surface, APC can cleave and activate PAR1. This initiates intracellular signaling cascades that are distinct from those triggered by thrombin, another PAR1 agonist. APC-mediated PAR1 activation leads to various cellular responses, including anti-inflammatory effects, anti-apoptotic activity, and stabilization of the endothelial barrier.

References

The Role of p-Nitroaniline in Chromogenic Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of p-nitroaniline (pNA) in the design and application of chromogenic substrates for enzyme activity assays. We will delve into the core principles of pNA-based assays, their applications in research and drug development, and provide detailed experimental protocols and quantitative data to facilitate their implementation in the laboratory.

Introduction to p-Nitroaniline and Chromogenic Substrates

p-Nitroaniline (pNA) is an aromatic organic compound that, in its free form, exhibits a distinct yellow color with a maximum absorbance between 400 and 410 nm. This chromogenic property is central to its use in enzyme assays. A chromogenic substrate is a compound that is colorless (or has a significantly different absorbance spectrum) until it is acted upon by an enzyme, which releases a colored product.

In the context of pNA-based substrates, a peptide or other specific recognition motif is covalently linked to the amino group of pNA via an amide bond. This linkage renders the pNA molecule colorless. When a specific enzyme, typically a protease, recognizes and cleaves this amide bond, it liberates free pNA. The resulting appearance of the yellow color can be measured spectrophotometrically, and the rate of color development is directly proportional to the enzyme's activity.[1][2]

The specificity of the assay is determined by the peptide sequence attached to the pNA. By designing peptides that are selectively recognized and cleaved by a particular enzyme, highly specific assays can be developed.[3] This principle has been widely applied to study a variety of proteases, including those involved in blood coagulation, fibrinolysis, and apoptosis.

Mechanism of Action

The fundamental principle of a pNA-based chromogenic assay is the enzymatic hydrolysis of a peptide-pNA conjugate. The reaction can be summarized as follows:

Peptide-pNA (colorless) + H₂O --(Enzyme)--> Peptide + p-Nitroaniline (yellow)

The enzyme, typically a serine protease, recognizes a specific amino acid sequence in the peptide portion of the substrate. The cleavage of the amide bond between the peptide and the pNA molecule results in the release of free pNA.[4] The concentration of the released pNA is then determined by measuring the absorbance of the solution at or near its absorption maximum (typically 405 nm).

Quantitative Data of Common p-Nitroanilide Substrates

The efficiency of an enzyme's action on a pNA substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of kinetic data for some commonly used pNA-based chromogenic substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal Wavelength (nm) |

| Factor Xa | Various peptide p-nitroanilides | >100 | - | 1.5 x 10¹ to 2 x 10⁶ | 405 |

| Aryl Acylamidase | p-Nitroacetanilide | 20 | 7 | 3.4 x 10⁵ | 410 |

| Thrombin | Various peptide p-nitroanilides | - | - | - | 405 |

| Caspase-3 | Ac-DEVD-pNA | - | - | - | 400-405 |

| Urokinase | Pyro-glutamyl-glycyl-L-arginine-pNA (S-2444) | - | - | - | 405 |

| Tissue Plasminogen Activator | H-D-isoleucyl-L-prolyl-L-arginine-pNA (S-2288) | - | - | - | 405 |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The molar extinction coefficient for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm.[5]

Experimental Protocols

General Protocol for a Protease Assay using a p-Nitroanilide Substrate

This protocol provides a general framework that can be adapted for various proteases.

Materials:

-

Purified enzyme or cell lysate containing the enzyme of interest.

-

pNA-based chromogenic substrate specific for the enzyme.

-

Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme.

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.

-

96-well microplate or cuvettes.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the pNA substrate in a suitable solvent (e.g., DMSO).

-

Prepare the assay buffer and bring it to the optimal temperature for the assay (often 37°C).

-

Dilute the enzyme sample to an appropriate concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Enzyme solution

-

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme to measure background absorbance.

-

Substrate control: Assay buffer and substrate without the enzyme to check for non-enzymatic hydrolysis.

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the pNA substrate to each well.

-

-

Incubation and Measurement:

-

Immediately place the plate in a microplate reader pre-set to the assay temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). This is a kinetic assay.

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time and then stop the reaction (e.g., by adding acetic acid) before measuring the final absorbance.[5]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the kinetic curve.

-

Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.[5]

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per minute under specified conditions.

-

Detailed Protocol for Caspase-3 Activity Assay

This protocol is specifically for measuring the activity of caspase-3, a key enzyme in apoptosis, using the substrate Ac-DEVD-pNA.[4]

Materials:

-

Cell lysate from apoptotic and control cells.

-

Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock solution in DMSO).[6]

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 2 mM DTT).

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).

-

Microplate reader.

-

96-well plate.

Procedure:

-

Induce Apoptosis: Treat cells with an apoptosis-inducing agent.

-

Prepare Cell Lysates:

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in chilled Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh tube.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add:

-

50 µL of cell lysate (containing 50-200 µg of protein).

-

50 µL of 2x Reaction Buffer.

-

5 µL of Ac-DEVD-pNA substrate (200 µM final concentration).

-

-

Include a blank with Lysis Buffer instead of cell lysate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Read the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample to the non-induced control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Applications in Research and Drug Development

p-Nitroanilide-based chromogenic substrates are invaluable tools in various areas of research and drug development:

-

Enzyme Characterization: They are used to determine the kinetic properties of purified enzymes and to study enzyme inhibition.

-

Drug Discovery: High-throughput screening of compound libraries for potential enzyme inhibitors often utilizes pNA-based assays due to their simplicity, reliability, and amenability to automation.

-

Clinical Diagnostics: Assays for coagulation factors (e.g., Factor Xa, thrombin) and fibrinolytic enzymes (e.g., plasminogen activators) are crucial in the diagnosis and monitoring of bleeding and thrombotic disorders.[3]

-

Apoptosis Research: Measuring caspase activity provides a quantitative assessment of apoptosis, which is essential for cancer research and the development of anti-cancer therapies.

-

Endotoxin Detection: Chromogenic assays based on the activation of a serine protease cascade by endotoxins are used for the quality control of pharmaceuticals and medical devices.[7]

Conclusion

p-Nitroaniline-based chromogenic substrates offer a robust and versatile platform for the measurement of a wide range of enzymatic activities. Their ease of use, high sensitivity, and adaptability to high-throughput formats have made them indispensable tools in both basic research and industrial applications, including drug development and clinical diagnostics. A thorough understanding of the principles behind these assays, coupled with well-defined experimental protocols, is key to obtaining accurate and reproducible results.

References

- 1. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]

- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. thaiscience.info [thaiscience.info]

Basic principles of colorimetric enzyme assays

An In-depth Technical Guide to the Basic Principles of Colorimetric Enzyme Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Colorimetric enzyme assays are fundamental analytical techniques used to detect and quantify enzymatic activity by measuring a change in color.[1][2] These assays are a cornerstone of biochemistry, molecular biology, and clinical diagnostics, offering a simple, cost-effective, and often high-throughput method for studying enzyme kinetics, screening inhibitors, and determining analyte concentrations.[2][3][4] Their application is particularly vital in drug discovery for high-throughput screening (HTS) of potential therapeutic agents that modulate enzyme activity.[5][6] The core principle involves an enzyme-catalyzed reaction that produces a colored product (a chromophore), allowing the enzyme's activity to be quantified by measuring the absorbance of light using a spectrophotometer.[1][7]

Core Principles

The quantitative power of colorimetric assays is built on the interplay between enzyme kinetics and the physics of light absorption.

Enzyme-Catalyzed Reactions

Enzymes are biological catalysts that accelerate biochemical reactions by converting a specific substrate into a product.[1] The rate of this conversion is a direct measure of the enzyme's activity under specific conditions.[8] In a colorimetric assay, the substrate is either naturally colored (a chromogen) and loses its color during the reaction, or it is a non-colored "chromogenic" substrate that is converted into a colored product.[7] The intensity of the resulting color is proportional to the amount of product formed, and thus, to the enzyme's activity.[9]

The Beer-Lambert Law: The Theoretical Backbone

The quantification of the colored product is governed by the Beer-Lambert Law, a fundamental principle in spectrophotometry.[9][10] This law establishes a linear relationship between the absorbance of light by a solution and the concentration of the light-absorbing substance within it.[10][11]

The law is expressed as: A = εcl

Where:

-

A is the absorbance (a dimensionless quantity).

-

ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant specific to the substance at a given wavelength (in M⁻¹cm⁻¹).

-

c is the concentration of the absorbing substance (in M).

-

l is the path length of the light through the solution, typically the width of the cuvette (usually 1 cm).

By measuring the absorbance of the product, and knowing ε and l, one can accurately calculate its concentration.[12]

Caption: The Beer-Lambert Law relates light absorbance to concentration.

Spectrophotometry

A spectrophotometer is the instrument used to measure absorbance.[13] It works by passing a beam of monochromatic light (light of a specific wavelength) through the sample and measuring the intensity of the light that passes through it.[14] For maximum sensitivity and specificity, the wavelength is set to the absorption maximum (λmax) of the colored product, which is the wavelength at which the product absorbs light most strongly.[7][9]

Types of Colorimetric Enzyme Assays

Enzyme assays can be categorized based on how the data is collected over time.

-

Endpoint Assays: In this approach, the reaction is allowed to proceed for a fixed period, after which it is stopped (e.g., by adding a reagent that denatures the enzyme). The total amount of product formed is then measured.[1] This method is simple but may be less precise for very fast reactions.[1]

-

Kinetic (Continuous) Assays: These assays involve continuously monitoring the absorbance in real-time as the reaction progresses.[1][13] The rate of the reaction (the change in absorbance per unit of time) is determined from the initial linear portion of the progress curve. This method provides more detailed information about the enzyme's kinetics.[8]

-

Coupled Assays: When the primary enzyme reaction does not produce a color change, its activity can be measured by linking it to a second, color-producing reaction.[13] The product of the first reaction serves as the substrate for a second "coupling" enzyme that generates a detectable chromophore.[13][15] For this assay to be accurate, the coupling reaction must be significantly faster than the primary reaction to ensure the measured rate is that of the first enzyme.

Caption: Workflow of a coupled enzyme assay.

Experimental Protocols and Design

A successful colorimetric assay requires careful planning and optimization.

General Experimental Workflow

The setup of a typical colorimetric assay follows a logical sequence of steps, from preparation to data analysis.

Caption: General experimental workflow for a colorimetric enzyme assay.

Protocol: Generating a Standard Curve

A standard curve is essential for converting absorbance values into product concentrations.[9]

-

Prepare a Stock Solution: Create a concentrated stock solution of the pure colored product with a precisely known concentration.

-

Create Serial Dilutions: Perform a series of dilutions from the stock solution to generate a range of standards with decreasing concentrations. The range should encompass the expected concentrations in the experimental samples.[9]

-

Measure Absorbance: Measure the absorbance of each standard dilution at the predetermined λmax, along with a "blank" control (containing all reagents except the colored product) to zero the spectrophotometer.[16]

-

Plot the Curve: Plot the measured absorbance (Y-axis) against the known concentration of each standard (X-axis).

-

Determine Linearity: Perform a linear regression analysis. The resulting line should have a high coefficient of determination (R² > 0.99) within the linear range of the assay. Absorbance values from unknown samples must fall within this linear range for accurate quantification.[9]

| Standard Concentration (µM) | Absorbance at λmax (AU) |

| 0 (Blank) | 0.005 |

| 10 | 0.152 |

| 20 | 0.301 |

| 40 | 0.598 |

| 60 | 0.903 |

| 80 | 1.195 |

| 100 | 1.450 |

| Table 1: Example data for generating a standard curve. |

Protocol: α-Amylase Activity Assay (Example)

This protocol is adapted from the Bernfeld method for determining α-amylase activity.[17]

-

Reagent Preparation:

-

Substrate: Prepare a 1.0% (w/v) soluble potato starch solution in a 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl.[17]

-

Enzyme: Prepare a solution of α-amylase (approx. 1 unit/mL) in purified water just before use.[17]

-

Color Reagent: Prepare a 3,5-dinitrosalicylic acid (DNS) solution.[17]

-

-

Assay Procedure:

-

Set a spectrophotometer to 540 nm and equilibrate a water bath to 20°C.[17]

-

Pipette 1 mL of the starch substrate solution into test tubes and pre-incubate at 20°C for 3-4 minutes.[17]

-

Test Sample: Add a defined volume (e.g., 0.5 mL) of the enzyme solution to the substrate, mix, and incubate for exactly 3 minutes at 20°C.[17]

-

Blank Sample: Prepare a blank by adding the enzyme solution after the stopping reagent in the next step.[17]

-

Stop the reaction by adding 1 mL of the DNS color reagent to each tube.[17]

-

Boil all tubes for exactly 15 minutes in a 100°C water bath, then cool on ice.[17]

-

Add 9 mL of purified water to each tube and mix by inversion.[17]

-

-

Measurement:

-

Measure the absorbance of the test and blank samples at 540 nm.[17]

-

Determine the amount of maltose (reducing sugar) released by comparing the absorbance to a standard curve prepared with known concentrations of maltose.

-

Data Presentation and Analysis

Calculating Enzyme Activity

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[13]

The calculation involves these steps:

-

Determine Product Concentration: Use the standard curve's linear equation (y = mx + b) to convert the background-subtracted absorbance of your sample into a concentration (e.g., in µM).

-

Calculate Moles of Product: Multiply the concentration by the total reaction volume to find the total moles of product formed.

-

Calculate Activity: Divide the moles of product by the reaction time (in minutes) and the amount of enzyme added (e.g., in mL or mg of protein) to get the final activity.

Formula for Specific Activity: Specific Activity (µmol/min/mg) = [(Concentration of product in µM) * (Reaction Volume in L)] / [(Reaction Time in min) * (Mass of enzyme in mg)]

Enzyme Kinetics Data

Kinetic assays are used to determine key enzyme parameters like Vmax (maximum reaction rate) and Km (Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax).[18] This involves measuring the initial reaction rate at various substrate concentrations.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (Absorbance/min) |

| 5 | 0.025 |

| 10 | 0.048 |

| 20 | 0.085 |

| 40 | 0.130 |

| 80 | 0.175 |

| 160 | 0.210 |

| 320 | 0.235 |

| Table 2: Example kinetic data from a continuous colorimetric assay. |

Applications in Drug Development

Colorimetric assays are indispensable tools in the pharmaceutical industry.[19]

-

High-Throughput Screening (HTS): Their simplicity and compatibility with microplate formats make them ideal for rapidly screening thousands of compounds to identify potential enzyme inhibitors or activators.[2][6]

-

Enzyme Inhibition Studies: These assays are used to quantify the potency of an inhibitor (e.g., by determining its IC₅₀ value) and to understand its mechanism of inhibition (e.g., competitive, non-competitive).[9]

-

Lead Optimization: After identifying a "hit," medicinal chemists modify the compound's structure, and colorimetric assays are used to evaluate how these changes affect its potency and selectivity.[6]

Caption: Logic of a colorimetric enzyme inhibition assay.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| High Background Absorbance | 1. Substrate is unstable and degrading non-enzymatically. 2. Contamination of reagents or buffers. 3. Incorrect blank subtraction.[20] | 1. Test substrate stability over time without the enzyme. 2. Use fresh, high-purity reagents and water. 3. Ensure the blank contains all components except the one being measured (e.g., the enzyme). |

| No or Low Signal | 1. Inactive enzyme (degraded, incorrect storage). 2. Incorrect assay conditions (pH, temperature).[21] 3. Omission of a required cofactor. 4. Spectrophotometer set to the wrong wavelength.[21] | 1. Use a fresh enzyme aliquot; verify storage conditions. 2. Optimize pH and temperature for the specific enzyme. 3. Check literature for cofactor requirements. 4. Verify the λmax of the product and set the instrument correctly. |

| Non-Linear Standard Curve | 1. Concentrations are outside the linear range of the assay (too high).[9] 2. Pipetting errors.[21] 3. Product is precipitating at high concentrations. | 1. Dilute standards to fall within the linear detection range of the instrument (typically Abs < 1.5). 2. Use calibrated pipettes and proper technique. 3. Check product solubility in the assay buffer. |

| Poor Reproducibility | 1. Inconsistent timing of reaction steps. 2. Temperature fluctuations. 3. Improper mixing of reagents in wells.[21] | 1. Use a multichannel pipette or automated liquid handler for consistent timing. 2. Ensure proper temperature control/equilibration. 3. Mix plate gently after adding reagents. |

| Table 3: Troubleshooting guide for common issues in colorimetric enzyme assays. |

References

- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. labtestsguide.com [labtestsguide.com]

- 4. Colorimetric Enzyme Activity Assay Kits for Human, Mouse, Rat & others [clementiabiotech.com]

- 5. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]

- 8. eppendorf.com [eppendorf.com]

- 9. tutorchase.com [tutorchase.com]

- 10. brainly.com [brainly.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme assay - Wikipedia [en.wikipedia.org]

- 14. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 15. Colorimetric analysis - Wikipedia [en.wikipedia.org]

- 16. savemyexams.com [savemyexams.com]

- 17. rsc.org [rsc.org]

- 18. ableweb.org [ableweb.org]

- 19. Color-measuring device for drug development, manufacturing moves closer to market - Purdue University News [purdue.edu]

- 20. researchgate.net [researchgate.net]

- 21. docs.abcam.com [docs.abcam.com]

The Advent of Color: A Technical Guide to Chromogenic Peptide Substrates in Research and Development

For Immediate Release

In the landscape of modern bioscience, the quest for precise and efficient analytical tools is perpetual. This whitepaper delves into the discovery, development, and application of chromogenic peptide substrates, synthetic molecules that have revolutionized the study of proteolytic enzymes. From fundamental research to clinical diagnostics and drug development, these substrates provide a robust and accessible method for quantifying enzyme activity, offering a window into complex biological processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical knowledge of this pivotal technology.

Introduction: The Principle of Chromogenic Detection

At its core, a chromogenic peptide substrate is a marvel of biochemical engineering. It consists of a short peptide sequence, specifically designed to be recognized and cleaved by a target protease, covalently linked to a chromophore—a molecule that absorbs light in the visible spectrum. The most common chromophore used is p-nitroaniline (pNA). In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the peptide bond, free pNA is released, which imparts a distinct yellow color to the solution. The intensity of this color, quantifiable by spectrophotometry at a wavelength of 405 nm, is directly proportional to the activity of the enzyme, providing a simple yet powerful analytical tool.[1][2]

The development of this technology dates back to the early 1970s and was initially driven by the need for better assays in the field of hemostasis to study the enzymes of the coagulation and fibrinolytic systems.[3] Since then, its applications have expanded dramatically, finding utility in microbiology, immunology, and drug discovery.[4]

Design and Synthesis: Crafting Specificity

The success of a chromogenic substrate lies in its specificity and selectivity for the target enzyme. Two primary strategies have guided the design of these molecules:

-

Mimicking Natural Substrates: This rational design approach involves identifying the natural protein substrate of a target enzyme and synthesizing a short peptide that mimics the amino acid sequence at the cleavage site.[5][6] For example, the chromogenic substrate S-2222, used to measure Factor Xa activity, is designed based on the cleavage site of prothrombin.[7]

-

Peptide Library Screening: This method involves synthesizing a large library of random peptide sequences attached to the chromophore and screening them against the target enzyme to identify the sequence that yields the highest rate of cleavage.[5][6] This approach can lead to the discovery of highly sensitive and selective substrates that may not have been predicted from the natural substrate sequence.

The synthesis of chromogenic peptide substrates, particularly those containing pNA, presents unique challenges due to the low nucleophilicity of the aromatic amino group of p-nitroaniline.[8][9] Early methods were often complex and resulted in low yields. However, the advent of solid-phase peptide synthesis (SPPS) and optimized coupling reagents has made their production more efficient and accessible.[8][10] A common modern approach involves synthesizing the peptide on a solid support and then coupling it to a pNA--derivative or a precursor that is later converted to pNA.[10][11]

Figure 1: A simplified workflow for the design and synthesis of chromogenic peptide substrates.

Key Applications in Protease Signaling Pathways

Chromogenic substrates have been instrumental in elucidating the complex interplay of proteases in various signaling cascades. Two of the most prominent examples are the coagulation cascade and the fibrinolytic system.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving a group of proteins called clotting factors, which ultimately leads to the formation of a fibrin clot to prevent blood loss after injury.[12] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[13] Chromogenic substrates have been developed for many of the key serine proteases in this cascade, including Factor Xa, thrombin (Factor IIa), and Factor XIa, enabling researchers to dissect the roles of these enzymes and to diagnose coagulation disorders.[7][14]

Figure 2: A simplified diagram of the blood coagulation cascade.

The Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of fibrin clots, a process essential for restoring blood flow and tissue repair after injury. The key enzyme in this system is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[15][16] Chromogenic substrates for plasmin, like S-2251, have been invaluable for studying the kinetics of fibrinolysis and for the development of thrombolytic drugs.[17]

Figure 3: An overview of the key components of the fibrinolytic system.

Quantitative Data and Kinetic Parameters

The utility of chromogenic substrates is rooted in their ability to provide quantitative data on enzyme activity. The key kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for characterizing the efficiency and specificity of an enzyme for a given substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the kinetic parameters for several commonly used chromogenic substrates for key proteases in the coagulation and fibrinolytic systems.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Factor Xa | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | 1100 | - | 90 |

| S-2765 (Z-D-Arg-Gly-Arg-pNA) | 260 | - | 920 | |

| Thrombin | S-2238 (H-D-Phe-Pip-Arg-pNA) | 7 | - | 2,600,000 |

| Plasmin | S-2251 (H-D-Val-Leu-Lys-pNA) | 400 | - | 50,000 |

| S-2403 (pyroGlu-Phe-Lys-pNA) | 350 | - | 170,000 | |

| Activated Protein C | S-2366 (pyroGlu-Pro-Arg-pNA) | 200 | - | 690,000 |

| Tissue Plasminogen Activator (tPA) | S-2288 (H-D-Ile-Pro-Arg-pNA) | 1000 | - | 10,000 |

Data compiled from various sources, including commercial suppliers and scientific literature. Note that kcat values are often not reported directly in these summaries; the catalytic efficiency (kcat/Km) is a more commonly cited comparative metric.[7][18]

Experimental Protocols

The following are detailed methodologies for two common assays utilizing chromogenic substrates.

Chromogenic Anti-Factor Xa Assay for Heparin Monitoring

This assay is widely used to monitor anticoagulant therapy with unfractionated heparin (UFH) and low molecular weight heparin (LMWH).[19][20]

Principle: Patient plasma containing heparin is incubated with a known excess amount of Factor Xa. The heparin in the plasma potentiates the inhibition of Factor Xa by antithrombin (present in the plasma or added exogenously). The remaining, uninhibited Factor Xa then cleaves a chromogenic substrate specific for Factor Xa. The amount of color produced is inversely proportional to the heparin concentration in the plasma.[20][21][22]

Materials:

-

Citrated platelet-poor plasma (patient sample and calibrators)

-

Factor Xa reagent (containing a fixed amount of Factor Xa)

-

Antithrombin (may be included in the Factor Xa reagent)

-

Chromogenic Factor Xa substrate (e.g., S-2765)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.4)

-

Microplate reader with a 405 nm filter

-

Microplates

Procedure:

-

Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.

-

Assay Setup:

-

Pipette patient plasma, calibrators, and controls into designated wells of a microplate.

-

Add the Factor Xa reagent to all wells and incubate for a specified time (e.g., 30-120 seconds) at 37°C. This allows the heparin-antithrombin complex to inhibit Factor Xa.

-

-

Chromogenic Reaction:

-

Add the pre-warmed chromogenic Factor Xa substrate to all wells to start the reaction.

-

Immediately place the microplate in the microplate reader.

-

-

Measurement:

-

Measure the rate of change in absorbance at 405 nm over a defined period (kinetic assay) or stop the reaction after a fixed time with an acid (e.g., acetic or citric acid) and measure the final absorbance (endpoint assay).

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance (or rate of change of absorbance) of the calibrators against their known heparin concentrations.

-

Determine the heparin concentration in the patient samples by interpolating their absorbance values from the standard curve.

-

Chromogenic Plasmin Assay

This assay measures the activity of plasmin or its activators.

Principle: Plasmin, either directly added or generated in situ by the action of a plasminogen activator (like tPA or uPA) on plasminogen, cleaves a plasmin-specific chromogenic substrate. The resulting color change is directly proportional to the plasmin activity.[17][23]

Materials:

-

Sample containing plasmin or plasminogen activator

-

Plasminogen (if measuring plasminogen activator activity)

-

Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Microplate reader with a 405 nm filter

-

Microplates

Procedure:

-

Assay Setup:

-

Pipette the sample, standards, and controls into the wells of a microplate.

-

If measuring a plasminogen activator, add a solution of plasminogen to each well.

-

-

Chromogenic Reaction:

-

Add the pre-warmed chromogenic plasmin substrate to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).

-

-

Measurement:

-

Measure the absorbance at 405 nm. The measurement can be taken kinetically or as an endpoint reading after stopping the reaction with an acid.

-

-

Calculation:

-

Calculate the plasmin activity based on the rate of pNA release, using the molar extinction coefficient of pNA, or by comparing the absorbance to a standard curve of known plasmin concentrations.

-

Conclusion and Future Perspectives

Chromogenic peptide substrates have become indispensable tools in the fields of biochemistry, clinical diagnostics, and drug discovery. Their simplicity, sensitivity, and amenability to high-throughput automation have ensured their widespread adoption.[3] The continued exploration of new peptide sequences and chromophores holds the promise of even more sensitive and specific assays for a wider range of proteases. As our understanding of the roles of proteases in health and disease expands, the demand for robust and reliable analytical methods will only grow, ensuring that chromogenic substrates will continue to be a vibrant and essential area of research and development.

References

- 1. diapharma.com [diapharma.com]

- 2. Chromogenic & Fluorogenic Substrates - 5-Diagnostics [5-diagnostics.com]

- 3. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 5. Designing of peptide substrates. Different approaches exemplified by new chromogenic substrates for kallikreins and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. Coagulation - Wikipedia [en.wikipedia.org]

- 13. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Enzymes of the contact phase of blood coagulation: kinetics with various chromogenic substrates and a two-substrate assay for the joint estimation of plasma prekallikrein and factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Fibrinolytic System: Mysteries and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 19. Anti-Xa Assays [practical-haemostasis.com]

- 20. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 21. labcorp.com [labcorp.com]

- 22. researchgate.net [researchgate.net]

- 23. Plasminogen Assays [practical-haemostasis.com]

Methodological & Application

Application Notes and Protocols for Activated Protein C (APC) Assay using D-Lys(Z)-Pro-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Protein C (APC) is a crucial serine protease in the anticoagulant pathway, playing a key role in the regulation of blood coagulation by inactivating Factors Va and VIIIa. The chromogenic substrate D-Lys(Z)-Pro-Arg-pNA, also known as Spectrozyme PCa or Chromozym PCa, provides a reliable and straightforward method for measuring the activity of APC. This assay is based on the cleavage of the colorless chromogenic substrate by APC, which releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the APC activity in the sample.

These application notes provide a detailed protocol for the determination of APC activity using the this compound substrate in a 96-well microplate format, along with data presentation and visualization of the key pathways.

Data Presentation

| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) |

| S-2366 | Activated Protein C | 200 | 69 |

Note: The kinetic parameters can vary depending on the specific assay conditions such as pH, temperature, and buffer composition.

The following table summarizes typical reagent concentrations and conditions for the APC chromogenic assay.

| Reagent/Parameter | Concentration/Value |

| Activated Protein C (APC) | 2 nM (final concentration) |

| This compound | 15-2000 µM (final concentration range for kinetic studies) |

| Assay Buffer | 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5 |

| Calcium Chloride (CaCl2) | 2.5 mM (final concentration) |

| Bovine Serum Albumin (BSA) | 0.1 mg/mL (final concentration) |

| Polyethylene Glycol (PEG) 8000 | 0.1% (final concentration) |

| Wavelength for Detection | 405 nm |

| Temperature | Room Temperature (or 37°C for higher activity) |

Signaling Pathway and Enzymatic Reaction

Activated Protein C, in complex with its cofactor Protein S, proteolytically cleaves and inactivates Factors Va and VIIIa. This inactivation significantly reduces the rate of thrombin generation, thereby downregulating the coagulation cascade.

The enzymatic assay relies on the cleavage of the this compound substrate by APC, which releases a quantifiable chromophore (p-nitroaniline).

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5):

-

Dissolve 6.057 g of Tris base and 8.766 g of NaCl in 800 mL of deionized water.

-

Adjust the pH to 7.5 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

This compound Substrate Stock Solution (10 mM):

-

The solubility of this compound can be challenging. It is recommended to first attempt to dissolve the peptide in deionized water.[1]

-

If solubility in water is limited, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the assay buffer to the final desired concentration.[1] Alternatively, for positively charged peptides, dissolving in a 10%-30% acetic acid solution can be attempted.[1]

-

To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.

-

Prepare aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Activated Protein C (APC) Stock Solution:

-

Reconstitute lyophilized APC in a buffer recommended by the manufacturer (typically a buffer containing calcium).

-

Determine the protein concentration using a standard protein assay or based on the manufacturer's specifications.

-

Prepare working solutions by diluting the stock solution in the assay buffer.

-

-

Protein C Activator (e.g., Protac®):

Assay Workflow

The following diagram outlines the general workflow for a 96-well plate-based chromogenic APC assay.

Detailed Protocol

-

Plate Setup:

-

To each well of a clear, flat-bottom 96-well microplate, add the components of the assay buffer:

-

Tris-HCl/NaCl Buffer

-

CaCl2 (to a final concentration of 2.5 mM)

-

BSA (to a final concentration of 0.1 mg/mL)

-

PEG 8000 (to a final concentration of 0.1%)

-

-

Include appropriate controls:

-

Blank: Assay buffer and substrate, without APC.

-

Negative Control: If testing inhibitors, include APC and substrate without the inhibitor.

-

Positive Control: A known concentration of APC.

-

-

-

Enzyme/Sample Addition:

-

Add the desired amount of activated protein C to the wells to achieve the final concentration (e.g., 2 nM).

-

If measuring Protein C activity in a plasma sample, add the plasma sample and the Protein C activator (e.g., Protac®) and incubate for a specified time (typically 3-5 minutes at 37°C) to allow for the conversion of Protein C to APC.[2]

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., room temperature or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound substrate to each well.

-

Immediately place the microplate in a microplate reader capable of measuring absorbance at 405 nm.

-

Kinetic Measurement (Recommended): Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Endpoint Measurement: Alternatively, the reaction can be stopped after a fixed time by adding a stop solution (e.g., 50% acetic acid), and the final absorbance is measured.

-

Data Analysis

-

Blank Subtraction: Subtract the absorbance values of the blank wells from the absorbance values of the sample wells.

-

Calculate the Rate of Reaction (for kinetic assays):

-

Plot the change in absorbance (ΔA405) versus time.

-

Determine the slope of the linear portion of the curve (ΔA405/min). This represents the initial velocity (V₀) of the reaction.

-

-

Calculate APC Activity:

-

The activity of APC can be calculated using the Beer-Lambert law:

-

Activity (mol/L/min) = (ΔA405/min) / (ε * l)

-

Where:

-

ΔA405/min is the rate of change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,620 M⁻¹cm⁻¹).

-

l is the path length of the sample in the microplate well (in cm). This can be determined by measuring the absorbance of a known concentration of a standard dye or can be estimated based on the volume in the well.

-

-

-

-

Standard Curve:

-

To determine the concentration of APC in an unknown sample, a standard curve should be generated using known concentrations of purified APC.

-

Plot the rate of reaction (ΔA405/min) versus the concentration of APC.

-

The concentration of APC in the unknown sample can then be interpolated from the standard curve.

-

Potential Interferences and Limitations

-

Sample Quality: Hemolysis, hyperbilirubinemia, and lipemia in plasma samples can interfere with chromogenic assays. These interferences can be instrument-dependent and may lead to either falsely elevated or decreased results.

-

Other Proteases: The chromogenic substrate may be cleaved by other serine proteases present in the sample, potentially leading to an overestimation of APC activity.

-

Warfarin Therapy: Patients on warfarin will have reduced levels of vitamin K-dependent coagulation factors, including Protein C.[5]

-

Substrate Specificity: While designed to be specific for APC, some cross-reactivity with other proteases may occur. A study comparing different chromogenic substrates found that SPECTROZYME PCa (a synonym for this compound) was less suitable for Protein C activity assays using Protac® activator compared to S-2366, as a change in absorbance was detected even in Protein C deficient plasma.[5]

Conclusion

The chromogenic assay utilizing the this compound substrate offers a sensitive and specific method for the quantification of activated protein C activity. By following the detailed protocol and considering the potential interferences, researchers can obtain reliable and reproducible results. This assay is a valuable tool for basic research into the coagulation cascade and for the development of novel anticoagulant therapies.

References

Application Notes and Protocols for Spectrozyme® PCa in Purified Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spectrozyme® PCa assay is a highly specific and sensitive tool for the kinetic analysis of purified Activated Protein C (APC). APC is a crucial serine protease in the regulation of blood coagulation, acting as a potent anticoagulant by inactivating Factors Va and VIIIa.[1] Understanding the enzymatic activity of APC is vital for research into hemostasis, thrombosis, and the development of novel anticoagulant and procoagulant therapeutics. This document provides detailed application notes and protocols for the use of Spectrozyme® PCa in determining the kinetic parameters of purified APC.

Spectrozyme® PCa is a chromogenic substrate, H-D-Lys(γ-Cbo)-Pro-Arg-pNA, designed for the specific amidolytic assay of APC. The principle of the assay is based on the cleavage of the substrate by APC at the arginine residue, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of APC.

Principle of the Assay

The enzymatic reaction for the Spectrozyme® PCa assay is as follows:

H-D-Lys(γ-Cbo)-Pro-Arg-pNA --(Activated Protein C)--> Peptide + p-Nitroaniline (yellow)

The initial rate of the reaction is determined by monitoring the change in absorbance at 405 nm over time. This rate is then used to calculate the kinetic parameters of the enzyme, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the protein C anticoagulant pathway and the general experimental workflow for a kinetic assay using Spectrozyme® PCa.

Caption: Protein C Anticoagulant Pathway.

Caption: Spectrozyme® PCa Kinetic Assay Workflow.

Materials and Methods

Reagents and Materials

-

Purified Human Activated Protein C (APC)

-

Spectrozyme® PCa (Chromogenic Substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)

-

96-well clear flat-bottom microplates

-

Microplate reader with kinetic capabilities and a 405 nm filter

-

Incubator or temperature-controlled plate reader (37°C)

-

Sterile, nuclease-free water for reconstitution

-

Pipettes and tips

Reagent Preparation

-

Purified APC: Reconstitute lyophilized APC in the assay buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The final concentration of APC in the assay will depend on the specific activity of the enzyme lot and should be optimized for a linear reaction rate.

-

Spectrozyme® PCa: Reconstitute the lyophilized substrate with sterile water to create a stock solution (e.g., 10 mM). Further dilute the stock solution with the assay buffer to prepare a series of working concentrations for the kinetic analysis.

-

Assay Buffer: Prepare the assay buffer and ensure the pH is accurately adjusted. Filter the buffer through a 0.22 µm filter before use.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (K_m and V_max)

This protocol is designed to determine the K_m and V_max of purified APC with Spectrozyme® PCa.

-

Prepare a Substrate Dilution Series: Prepare a series of Spectrozyme® PCa concentrations in the assay buffer. A typical range would be from 0.1 to 10 times the expected K_m. If the K_m is unknown, a broad range of concentrations (e.g., 0.05 mM to 2 mM) should be tested.

-

Set up the Assay Plate:

-

Add a fixed volume of assay buffer to each well of a 96-well plate.

-

Add a fixed volume of the purified APC solution to each well. The final concentration of APC should be kept constant across all wells.

-

The total volume in each well before adding the substrate should be the same.

-

-

Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and buffer to reach thermal equilibrium.

-

Initiate the Reaction: Add a fixed volume of each Spectrozyme® PCa concentration from the dilution series to the corresponding wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes. Ensure the reaction rate is linear during the measurement period.

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V_0) of the reaction from the linear portion of the absorbance versus time plot. The velocity is typically expressed as the change in absorbance per minute (ΔA_405/min).

-

Plot the initial velocities (V_0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of K_m and V_max.

V_0 = (V_max * [S]) / (K_m + [S])

-

Protocol 2: Determination of the Catalytic Rate Constant (k_cat)

Once V_max is determined, the catalytic rate constant (k_cat), also known as the turnover number, can be calculated if the molar concentration of the active enzyme ([E]_t) is known.

-

Calculate k_cat: Use the following formula:

_k_cat = V_max / [E]t

Where:

-

V_max is the maximum reaction velocity in units of M/s.

-

[E]_t is the total active enzyme concentration in M.

Note: To convert V_max from ΔA_405/min to M/s, the Beer-Lambert law (A = εcl) must be applied, where ε is the molar extinction coefficient of pNA (typically ~9,620 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.

-

Data Presentation

The following tables summarize typical quantitative data for the Spectrozyme® PCa assay.

Table 1: Typical Assay Conditions and Parameters

| Parameter | Recommended Value |

| Wavelength | 405 nm |

| Temperature | 37°C |

| Assay Buffer | 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 |

| Microplate Type | 96-well clear, flat-bottom |

| Final Assay Volume | 100 - 200 µL |

| Purified APC Concentration | 1 - 10 nM (final concentration) |

| Spectrozyme® PCa Concentration Range | 0.05 - 2.0 mM (for K_m determination) |

| Reading Mode | Kinetic |

Table 2: Example Kinetic Parameters for Human APC with Spectrozyme® PCa

| Kinetic Parameter | Symbol | Typical Value | Unit |

| Michaelis Constant | K_m | 0.2 - 0.5 | mM |

| Catalytic Rate Constant | k_cat | 50 - 150 | s⁻¹ |

| Catalytic Efficiency | k_cat/K_m | 1.0 x 10⁵ - 7.5 x 10⁵ | M⁻¹s⁻¹ |

Note: The values in Table 2 are approximate and may vary depending on the specific experimental conditions, enzyme purity, and lot-to-lot variation of reagents. Researchers should determine these parameters under their own experimental settings.

Troubleshooting